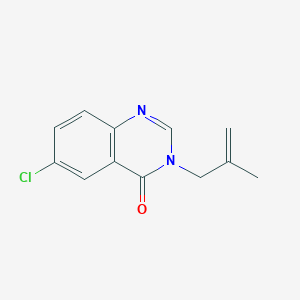

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide, also known as Tropisetron, is a chemical compound that belongs to the class of 5-HT3 receptor antagonists. It is commonly used in scientific research to study the mechanism of action of 5-HT3 receptors and their role in various physiological and pathological processes.

Mécanisme D'action

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide acts as a selective antagonist of 5-HT3 receptors, which are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. By blocking the activation of 5-HT3 receptors by serotonin, N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide inhibits the influx of sodium and calcium ions into the cells, thereby reducing the excitability of neurons and other cells that express these receptors. This leads to a variety of physiological and pharmacological effects, such as antiemetic, anxiolytic, analgesic, and antispasmodic effects.

Biochemical and Physiological Effects:

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of serotonin-induced nausea and vomiting, the reduction of anxiety and depression-like behaviors, the modulation of pain perception and transmission, and the improvement of gastrointestinal motility and function. These effects are mediated by the blockade of 5-HT3 receptors in various tissues and organs, such as the brain, gut, spinal cord, and peripheral nerves.

Avantages Et Limitations Des Expériences En Laboratoire

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide has several advantages for lab experiments, including its high selectivity and potency for 5-HT3 receptors, its well-established pharmacological and toxicological profiles, and its availability in various forms, such as powder, solution, and capsules. However, it also has some limitations, such as its relatively short half-life and duration of action, its potential off-target effects on other receptors and ion channels, and its variable bioavailability and metabolism in different species and individuals.

Orientations Futures

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide has many potential future directions in scientific research, such as the development of novel 5-HT3 receptor antagonists with improved selectivity, potency, and pharmacokinetic properties, the investigation of the role of 5-HT3 receptors in various disease states and conditions, such as cancer, inflammation, and neurodegeneration, the exploration of the interactions between 5-HT3 receptors and other signaling pathways, such as the endocannabinoid and opioid systems, and the translation of preclinical findings into clinical applications, such as the treatment of chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and psychiatric disorders.

Conclusion:

In conclusion, N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide is a valuable tool in scientific research for studying the mechanism of action of 5-HT3 receptors and their role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. By further exploring the properties and functions of N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide and other 5-HT3 receptor antagonists, we can gain a better understanding of the complex interactions between neurotransmitters, receptors, and signaling pathways in health and disease.

Méthodes De Synthèse

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide can be synthesized using various methods, including the reaction of 1-methyl-4-piperidone with 3,3-dimethylbutyryl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. The resulting product is then purified using column chromatography or recrystallization techniques. Another method involves the reaction of 1-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutyryl chloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography or recrystallization techniques.

Applications De Recherche Scientifique

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide is widely used in scientific research to study the role of 5-HT3 receptors in various physiological and pathological processes, such as nausea and vomiting, anxiety, depression, pain, addiction, and gastrointestinal motility disorders. It is also used to investigate the effects of other drugs and chemicals on 5-HT3 receptors and their downstream signaling pathways.

Propriétés

IUPAC Name |

N,3,3-trimethyl-N-(1-methylpiperidin-4-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-13(2,3)10-12(16)15(5)11-6-8-14(4)9-7-11/h11H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIBBKMTVDFCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)C1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508002.png)

![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)

![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)

![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)

![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)